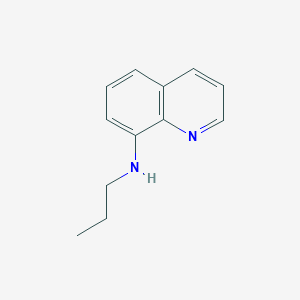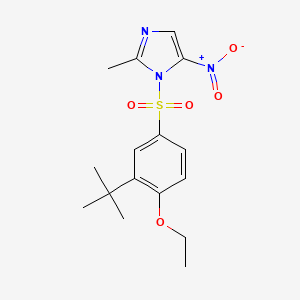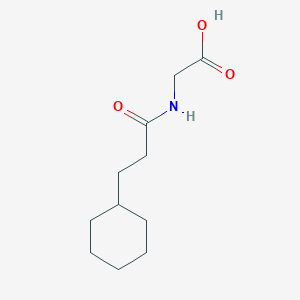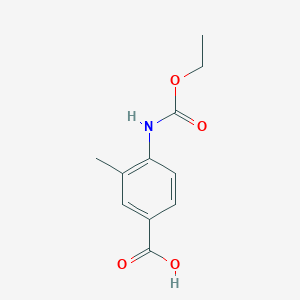
1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PP2, and it is a selective inhibitor of Src family kinases. Src family kinases are a group of enzymes that play a crucial role in cell signaling pathways, and their dysregulation has been linked to various diseases, including cancer.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine involves the inhibition of Src family kinases. Src family kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation has been linked to various diseases, including cancer. PP2 selectively inhibits these enzymes, which leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine have been extensively studied in various in vitro and in vivo models. Studies have shown that PP2 can inhibit the growth and proliferation of cancer cells by targeting Src family kinases. PP2 has also been shown to inhibit the migration and invasion of cancer cells. In addition, PP2 has been shown to have anti-inflammatory effects in various models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine in lab experiments is its selectivity for Src family kinases. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using PP2 is its potential off-target effects. PP2 has been shown to inhibit other kinases besides Src family kinases, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine. One potential direction is the development of new cancer therapies based on PP2. Studies have shown that PP2 can inhibit the growth and proliferation of cancer cells by targeting Src family kinases, making it a potential candidate for developing new cancer therapies. Another potential direction is the development of new inhibitors that are more selective for Src family kinases than PP2. This could help to overcome some of the limitations of using PP2 in lab experiments.
Métodos De Síntesis
The synthesis of 1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine is a multistep process that involves the reaction of various chemical reagents. The most common method for synthesizing this compound involves the reaction of 1-phenyl-1H-pyrazol-5-amine with pyrrolidine-1-carboxylic acid N-hydroxysuccinimide ester. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine.
Aplicaciones Científicas De Investigación
1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that PP2 can inhibit the growth and proliferation of cancer cells by targeting Src family kinases. This makes PP2 a potential candidate for developing new cancer therapies.
Propiedades
IUPAC Name |
(5-amino-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c15-13-12(14(19)17-8-4-5-9-17)10-16-18(13)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYBERJMGMWKBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)


![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)

![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)




![2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid](/img/structure/B7459926.png)

